N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS No.: 2176338-54-6
Cat. No.: VC4374198
Molecular Formula: C14H11F3N4O3S2
Molecular Weight: 404.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176338-54-6 |
|---|---|
| Molecular Formula | C14H11F3N4O3S2 |
| Molecular Weight | 404.38 |
| IUPAC Name | N-[(1-thiophen-2-yltriazol-4-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
| Standard InChI | InChI=1S/C14H11F3N4O3S2/c15-14(16,17)24-11-3-5-12(6-4-11)26(22,23)18-8-10-9-21(20-19-10)13-2-1-7-25-13/h1-7,9,18H,8H2 |
| Standard InChI Key | KRMANVSHBHLYKS-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)N2C=C(N=N2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Introduction
The compound N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide represents a novel chemical entity that combines a triazole core with thiophene and trifluoromethoxy-substituted benzenesulfonamide functionalities. This structure is of significant interest due to its potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and antimalarial drug development.
Synthesis Pathways
The synthesis of this compound typically involves:
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Formation of the triazole ring: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole core.
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Attachment of the thiophene group: The thiophene derivative is introduced as a substituent on the triazole ring.
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Sulfonamide functionalization: The benzenesulfonamide moiety with a trifluoromethoxy group is added through nucleophilic substitution or coupling reactions.
These steps are performed under controlled conditions to ensure high yields and purity.
Biological Activities
4.1 Antimicrobial Potential
Studies have shown that triazole-based sulfonamides exhibit significant antibacterial activity against Gram-negative bacteria such as E. coli and moderate activity against Gram-positive strains. The inclusion of thiophene enhances binding affinity to bacterial enzymes .
4.2 Antimalarial Activity
Docking studies suggest that trifluoromethyl-substituted triazoles effectively inhibit dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis in Plasmodium species . This compound could serve as a lead for antimalarial drug development.
4.3 Anticancer Applications
The thiophene and sulfonamide motifs are associated with cytotoxic effects on cancer cell lines such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF7). Molecular docking studies indicate strong interactions with dihydrofolate reductase (DHFR), a target for anticancer therapies .
Mechanistic Insights
The biological activities of this compound can be attributed to:
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Triazole Core: Facilitates hydrogen bonding and π-stacking interactions with biological targets.
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Sulfonamide Group: Acts as an electron-withdrawing group, enhancing binding affinity.
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Trifluoromethoxy Substituent: Improves lipophilicity and metabolic stability.
Table 2: Mechanistic Contributions of Functional Groups
| Functional Group | Mechanistic Role |
|---|---|
| Triazole | Enhances target binding via π-stacking |
| Thiophene | Improves bioavailability |
| Trifluoromethoxy | Increases metabolic resistance |
| Sulfonamide | Provides antimicrobial and anticancer activity |
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